molecular formula C6H8O6 B15203788 (S)-2-((2S,3R,4S)-3,4-Dihydroxy-5-oxotetrahydrofuran-2-yl)-2-hydroxyacetaldehyde

(S)-2-((2S,3R,4S)-3,4-Dihydroxy-5-oxotetrahydrofuran-2-yl)-2-hydroxyacetaldehyde

Cat. No.: B15203788
M. Wt: 176.12 g/mol
InChI Key: UYUXSRADSPPKRZ-SQOUGZDYSA-N
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Description

(S)-2-((2S,3R,4S)-3,4-Dihydroxy-5-oxotetrahydrofuran-2-yl)-2-hydroxyacetaldehyde is a complex organic compound with significant importance in various scientific fields. This compound features a unique structure characterized by multiple hydroxyl groups and a furan ring, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((2S,3R,4S)-3,4-Dihydroxy-5-oxotetrahydrofuran-2-yl)-2-hydroxyacetaldehyde typically involves multi-step organic reactions. One common approach is the use of carbohydrate precursors, which undergo a series of oxidation and reduction reactions to form the desired compound. The reaction conditions often include the use of specific catalysts and controlled temperatures to ensure the correct stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve the use of biocatalysts to enhance the efficiency and yield of the synthesis process. Enzymatic reactions are often employed to achieve the desired stereochemistry with high precision. Additionally, large-scale production may utilize continuous flow reactors to maintain consistent reaction conditions and improve overall yield.

Chemical Reactions Analysis

Types of Reactions

(S)-2-((2S,3R,4S)-3,4-Dihydroxy-5-oxotetrahydrofuran-2-yl)-2-hydroxyacetaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: Hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivative compounds.

Scientific Research Applications

(S)-2-((2S,3R,4S)-3,4-Dihydroxy-5-oxotetrahydrofuran-2-yl)-2-hydroxyacetaldehyde has numerous applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Research explores its potential therapeutic effects and its role in drug development.

    Industry: It is used in the production of fine chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (S)-2-((2S,3R,4S)-3,4-Dihydroxy-5-oxotetrahydrofuran-2-yl)-2-hydroxyacetaldehyde involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups allow it to form hydrogen bonds with enzymes and other proteins, influencing their activity. Additionally, its furan ring structure can participate in various biochemical reactions, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-((2S,3R,4S)-3,4-Dihydroxy-5-oxotetrahydrofuran-2-yl)-2-hydroxypropanoic acid
  • (S)-2-((2S,3R,4S)-3,4-Dihydroxy-5-oxotetrahydrofuran-2-yl)-2-hydroxybutanal

Uniqueness

(S)-2-((2S,3R,4S)-3,4-Dihydroxy-5-oxotetrahydrofuran-2-yl)-2-hydroxyacetaldehyde is unique due to its specific stereochemistry and the presence of both hydroxyl and aldehyde functional groups. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.

Properties

Molecular Formula

C6H8O6

Molecular Weight

176.12 g/mol

IUPAC Name

(2S)-2-[(2S,3R,4S)-3,4-dihydroxy-5-oxooxolan-2-yl]-2-hydroxyacetaldehyde

InChI

InChI=1S/C6H8O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h1-5,8-10H/t2-,3-,4+,5-/m1/s1

InChI Key

UYUXSRADSPPKRZ-SQOUGZDYSA-N

Isomeric SMILES

C(=O)[C@H]([C@@H]1[C@@H]([C@@H](C(=O)O1)O)O)O

Canonical SMILES

C(=O)C(C1C(C(C(=O)O1)O)O)O

Origin of Product

United States

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